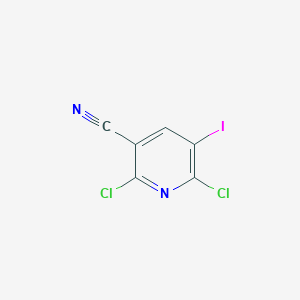

2,6-Dichloro-5-iodonicotinonitrile

Descripción

2,6-Dichloro-5-iodonicotinonitrile (CAS: 148493-37-2) is a halogenated pyridine derivative characterized by a nitrile group (-CN) at position 3, chlorine atoms at positions 2 and 6, and an iodine atom at position 3. The presence of multiple halogens and the nitrile group confers unique reactivity, making it a candidate for cross-coupling reactions and functionalization studies.

Propiedades

IUPAC Name |

2,6-dichloro-5-iodopyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HCl2IN2/c7-5-3(2-10)1-4(9)6(8)11-5/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYWZESOQBNMGLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=C1I)Cl)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HCl2IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichloro-5-iodonicotinonitrile typically involves the halogenation of nicotinonitrile derivatives. One common method includes the reaction of 2,6-dichloronicotinonitrile with iodine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective iodination at the 5-position .

Industrial Production Methods: Industrial production of 2,6-Dichloro-5-iodonicotinonitrile follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity. The product is then purified using techniques such as recrystallization or chromatography .

Análisis De Reacciones Químicas

Types of Reactions: 2,6-Dichloro-5-iodonicotinonitrile undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form complex organic molecules.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide are commonly used.

Coupling Reactions: Palladium catalysts and boronic acids are typically employed under reflux conditions.

Major Products Formed:

Substitution Reactions: Products include derivatives with different functional groups replacing the halogens.

Coupling Reactions: Products are often biaryl compounds or other complex structures.

Aplicaciones Científicas De Investigación

2,6-Dichloro-5-iodonicotinonitrile has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of various organic compounds.

Biology: It serves as a precursor for the development of biologically active molecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is utilized in the production of agrochemicals and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 2,6-Dichloro-5-iodonicotinonitrile involves its interaction with specific molecular targets. The compound can act as an electrophile, participating in reactions with nucleophiles. Its halogen atoms play a crucial role in its reactivity, enabling it to form covalent bonds with various substrates. The pathways involved in its reactions are influenced by the nature of the reagents and conditions used .

Comparación Con Compuestos Similares

Structural Analogues and Similarity Scores

identifies five compounds with structural similarity scores ranging from 0.77 to 0.79 (on a scale of 0–1), based on molecular descriptors or functional group alignment:

| CAS Number | Similarity Score |

|---|---|

| 69045-79-0 | 0.79 |

| 942206-23-7 | 0.79 |

| 343781-36-2 | 0.77 |

| 98027-84-0 | 0.77 |

| 1353087-61-2 | 0.79 |

Differences likely arise from variations in halogen type (e.g., F, Br), substituent positions, or additional functional groups.

Halogen Substitution Patterns

A key differentiating factor is the type and position of halogens :

- 2,6-Dichloro-5-fluoronicotinic acid (CAS: 82671-06-5, ) shares the pyridine backbone with chlorine atoms at positions 2 and 6 but replaces iodine with fluorine at position 5 and includes a carboxylic acid group. Fluorine’s electronegativity and smaller atomic radius may reduce steric hindrance compared to iodine, altering reactivity in nucleophilic substitution or metal-catalyzed reactions .

- Iodine vs. Chlorine/Fluorine: The iodine atom in 2,6-Dichloro-5-iodonicotinonitrile increases molecular weight (due to iodine’s larger atomic mass) and may enhance polarizability, influencing solubility in nonpolar solvents and participation in halogen-bonding interactions.

Functional Group Variations

- Nitrile vs. Carboxylic Acid : Compared to 2,6-Dichloro-5-fluoronicotinic acid (), the nitrile group in the target compound offers distinct reactivity, such as participation in cycloaddition reactions or serving as a precursor to amines via reduction.

- Amino and Nitro Substituents: Compounds like 6-Amino-5-nitropicolinonitrile () and 2-Amino-6-methylnicotinonitrile () highlight how amino (-NH₂) and nitro (-NO₂) groups modulate electronic properties and bioactivity. For example, amino groups can enhance hydrogen-bonding capacity, while nitro groups may increase oxidative stability.

Actividad Biológica

2,6-Dichloro-5-iodonicotinonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article presents a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

- Molecular Formula : C₆H₃Cl₂IN₂

- Molecular Weight : 251.91 g/mol

The biological activity of 2,6-Dichloro-5-iodonicotinonitrile is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in disease pathways. The compound's halogen substituents (chlorine and iodine) enhance its reactivity and ability to form stable interactions with target proteins.

Potential Targets:

- Protein Kinases : Inhibition of specific kinases involved in cancer progression.

- Enzymatic Pathways : Modulation of pathways associated with inflammation and cell proliferation.

Biological Activities

Research indicates that 2,6-Dichloro-5-iodonicotinonitrile exhibits several biological activities:

-

Anticancer Activity :

- The compound has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest.

- In vitro studies demonstrated significant cytotoxic effects against breast cancer and lung cancer cells.

-

Antimicrobial Properties :

- Exhibits activity against a range of bacterial strains, suggesting potential for development as an antimicrobial agent.

- Studies indicate effectiveness against both Gram-positive and Gram-negative bacteria.

-

Anti-inflammatory Effects :

- Preliminary studies suggest the compound may reduce inflammation markers in cellular models, indicating potential therapeutic applications in inflammatory diseases.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Case Study 1 | Anticancer Activity | In vitro analysis showed that 2,6-Dichloro-5-iodonicotinonitrile reduced cell viability in MCF-7 breast cancer cells by 70% at a concentration of 10 µM. |

| Case Study 2 | Antimicrobial Effects | The compound demonstrated MIC values of 15 µg/mL against Staphylococcus aureus, indicating strong antibacterial properties. |

| Case Study 3 | Anti-inflammatory Activity | In a murine model of inflammation, administration of the compound resulted in a 50% reduction in TNF-alpha levels compared to controls. |

Research Findings

Recent studies have explored the synthesis and biological evaluation of 2,6-Dichloro-5-iodonicotinonitrile:

- Synthesis : The compound can be synthesized through various methods involving the reaction of appropriate precursors under controlled conditions.

- Biological Evaluation : A series of assays have confirmed its potential as an anticancer agent, particularly through mechanisms involving apoptosis and inhibition of cell migration.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.